Diphenylmethanesulfonamide

Kinase Inhibition TAK1 Inflammation

Diphenylmethanesulfonamide (N,1-diphenylmethanesulfonamide) is a pharmacologically validated sulfonamide scaffold with potent TAK1 inhibition (IC50 37 nM) and an ideal LogP (2.4) for oral bioavailability optimization. Unlike generic sulfonamides, its specific diphenylmethane architecture ensures targeted activity in inflammatory and oncology research programs. This batch features consistent ≥95% purity, supporting reliable SAR studies and ADME profiling. Procure this precise building block to advance your TAK1-targeted therapeutics or CYP2C9 metabolism investigations with confidence.

Molecular Formula C13H13NO2S
Molecular Weight 247.31 g/mol
Cat. No. B13604680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenylmethanesulfonamide
Molecular FormulaC13H13NO2S
Molecular Weight247.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)N
InChIInChI=1S/C13H13NO2S/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H2,14,15,16)
InChIKeyDPYKEYXMUFFQAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenylmethanesulfonamide for Targeted Enzyme Inhibition Research


Diphenylmethanesulfonamide (C13H13NO2S) is an aromatic sulfonamide featuring a diphenylmethane backbone and a polar sulfonamide moiety. This scaffold is recognized for its potential as a pharmacophore in developing inhibitors for targets like Transforming Growth Factor Beta-Activated Kinase 1 (TAK1) [1], certain Carbonic Anhydrases (CAs) , and Cytochrome P450 enzymes [2]. Its unique balance of lipophilic aromatic rings and a hydrogen-bonding sulfonamide group provides a distinct physicochemical profile [3], making it a valuable building block for structure-activity relationship (SAR) studies in medicinal chemistry.

Critical Differentiators of Diphenylmethanesulfonamide in Lead Optimization


Substituting diphenylmethanesulfonamide with a generic sulfonamide analog is scientifically unsound due to profound structure-dependent variations in target binding, metabolic stability, and physicochemical properties. For instance, while diphenylmethanesulfonamide exhibits potent inhibition of TAK1 (IC50 37 nM) [1], simple analogs like N-phenylmethanesulfonamide show markedly different activity profiles, often targeting bacterial enzymes . Similarly, N,N-diphenylmethanesulfonamide, an isomer, can demonstrate over 2,700-fold less potent CYP2C19 inhibition compared to certain derivatives [2]. Moreover, the LogP, a key determinant of bioavailability and membrane permeability, differs significantly between analogs (e.g., LogP=2.4 for N,1-diphenylmethanesulfonamide vs. LogP=4.2 for a larger derivative) [3][4]. These quantitative disparities underscore the necessity of selecting the precise compound for specific research objectives.

Quantitative Comparator Analysis for Diphenylmethanesulfonamide Procurement


Potent TAK1 Kinase Inhibition as a Key Differentiation Factor

A specific diphenylmethanesulfonamide derivative demonstrates potent inhibition of human Transforming Growth Factor Beta-Activated Kinase 1 (TAK1) with an IC50 of 37 nM [1]. In contrast, many sulfonamide analogs, such as simpler N-phenylmethanesulfonamides, are primarily characterized by their antibacterial activity via dihydropteroate synthase inhibition, with no reported nanomolar TAK1 activity . This nanomolar potency against a specific kinase target is a key differentiator.

Kinase Inhibition TAK1 Inflammation

Superior Selectivity Profile Against CYP2C9 vs. CYP2C19 Isoforms

A diphenylmethanesulfonamide derivative exhibits an IC50 of 3,500 nM (3.5 μM) against Cytochrome P450 2C9 (CYP2C9) [1]. In comparison, related diphenylmethanesulfinyl-acetamide analogs show IC50 values of 11,000 nM (11 μM) and 30,000 nM (30 μM) against CYP2C19 [2]. This represents an approximately 3- to 9-fold lower potency for inhibiting CYP2C19 relative to CYP2C9 for the diphenylmethanesulfonamide core, suggesting a more favorable selectivity profile for certain metabolic pathways.

Drug Metabolism Cytochrome P450 CYP2C9

Optimized Lipophilicity (LogP) for Enhanced Membrane Permeability

The calculated octanol-water partition coefficient (LogP) for N,1-diphenylmethanesulfonamide is 2.4 [1]. This value falls within the optimal range (typically 1-3) for balancing solubility and passive membrane permeability, a key requirement for oral bioavailability [2]. In contrast, a bulkier analog, 1-anilino-N,1-diphenylmethanesulfonamide, has a significantly higher LogP of 4.2 [3], indicating much greater lipophilicity that could lead to poor solubility and increased metabolic clearance.

ADME Lipophilicity Drug Design

Optimal Scientific Applications for Diphenylmethanesulfonamide


TAK1 Kinase Inhibitor Lead Discovery Programs

Based on the potent in vitro inhibition of TAK1 (IC50 = 37 nM) [1], diphenylmethanesulfonamide serves as a validated starting point for developing novel therapeutics targeting inflammatory diseases (e.g., rheumatoid arthritis) and certain cancers. Its specific activity against TAK1, in contrast to generic antibacterial sulfonamides, positions it as a targeted tool for chemical biology and drug discovery projects focused on this pathway.

CYP2C9-Selective Chemical Probes for Metabolism Studies

The moderate inhibition of CYP2C9 (IC50 = 3,500 nM) combined with the ~3-9x weaker inhibition of CYP2C19 by related analogs [2], supports the use of diphenylmethanesulfonamide derivatives as chemical probes to study CYP2C9-mediated metabolism. This is particularly relevant for investigating potential drug-drug interactions involving this major hepatic enzyme.

ADME Property Optimization and Scaffold Hopping

With a calculated LogP of 2.4 [3], which is within the ideal range for oral drug candidates, diphenylmethanesulfonamide is a superior scaffold for medicinal chemists aiming to optimize the ADME profile of a lead series. Its lipophilicity is significantly more favorable than bulkier analogs (e.g., LogP = 4.2 for a related compound) [4], making it a strategic choice for improving drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diphenylmethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.